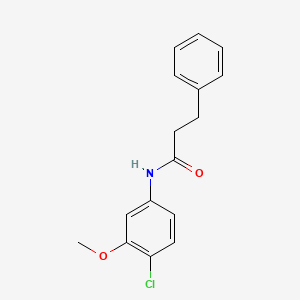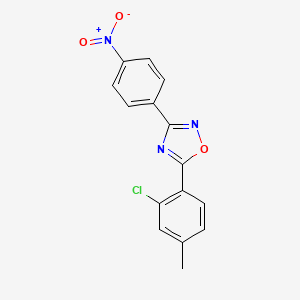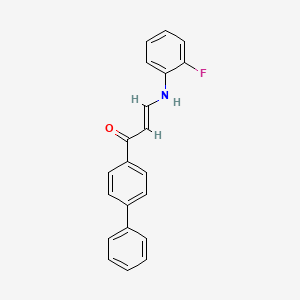
N-(4-chloro-3-methoxyphenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-methoxyphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a phenylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-methoxyphenyl)-3-phenylpropanamide typically involves the acylation of 4-chloro-3-methoxyaniline with an appropriate acylating agent. One common method involves the reaction of 4-chloro-3-methoxyaniline with acetic anhydride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-3-methoxyphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-chloro-3-methoxybenzoic acid.
Reduction: Formation of N-(4-chloro-3-methoxyphenyl)-3-phenylpropanamine.
Substitution: Formation of N-(4-azido-3-methoxyphenyl)-3-phenylpropanamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-methoxyphenyl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-methoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chloro-3-methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(4-chloro-3-methoxyphenyl)benzamide: Similar structure but with a benzamide group.
Uniqueness
N-(4-chloro-3-methoxyphenyl)-3-phenylpropanamide is unique due to the presence of both a chloro and methoxy group on the phenyl ring, combined with a phenylpropanamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-11-13(8-9-14(15)17)18-16(19)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZFPOFTSBFAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2-methylpropoxy)benzamide](/img/structure/B5828519.png)
![N,N-dimethyl-N'-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide](/img/structure/B5828528.png)
![(5E)-1-(4-fluorophenyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5828532.png)
![3-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B5828549.png)


![2,5-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5828580.png)
![3,4-dimethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5828581.png)
![Ethyl 2-[(2-thiophen-2-ylacetyl)amino]benzoate](/img/structure/B5828589.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5828591.png)

![9-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5828613.png)
![N,N'-[(phenylphosphoryl)bis(methylene)]dianiline](/img/structure/B5828620.png)
